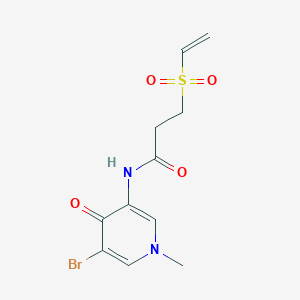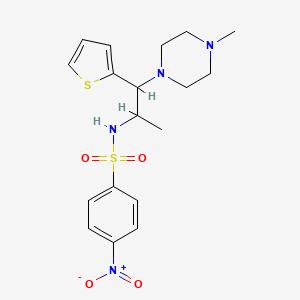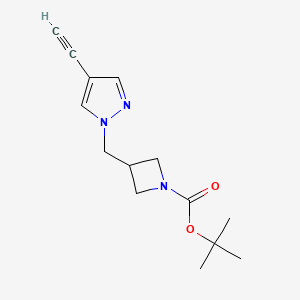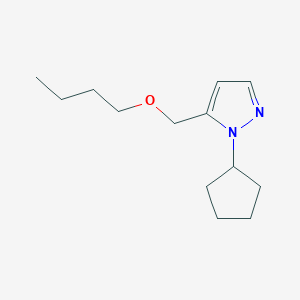
N-(5-Bromo-1-methyl-4-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Bromo-1-methyl-4-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(5-Bromo-1-methyl-4-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including histone deacetylases and carbonic anhydrases. These enzymes play a crucial role in various cellular processes, including gene expression, metabolism, and pH regulation.
Biochemical and Physiological Effects:
N-(5-Bromo-1-methyl-4-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-Bromo-1-methyl-4-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide in lab experiments is its specificity for certain enzymes. This allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.
Direcciones Futuras
There are several future directions for the research on N-(5-Bromo-1-methyl-4-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide. One direction is to further investigate its potential as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and other diseases. Another direction is to study its effects on other cellular processes and to identify other potential targets for this compound. Additionally, future research could focus on improving the synthesis method for this compound and developing more efficient and cost-effective methods for its production.
Conclusion:
N-(5-Bromo-1-methyl-4-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide is a chemical compound that has shown potential in various fields of scientific research. Its specificity for certain enzymes makes it a valuable tool for studying cellular processes, and its potential as a lead compound for the development of new drugs makes it a promising area of research. However, further research is needed to fully understand its mechanism of action and to identify its potential applications in medicine and other fields.
Métodos De Síntesis
The synthesis of N-(5-Bromo-1-methyl-4-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide involves the reaction of 5-bromo-3-acetyl-1-methylpyridin-4(1H)-one with ethenesulfonyl chloride and propanamide in the presence of a base. The reaction produces N-(5-Bromo-1-methyl-4-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide as a white solid.
Aplicaciones Científicas De Investigación
N-(5-Bromo-1-methyl-4-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide has been used in various scientific research studies. One of the primary applications of this compound is in medicinal chemistry. It has shown potential as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4S/c1-3-19(17,18)5-4-10(15)13-9-7-14(2)6-8(12)11(9)16/h3,6-7H,1,4-5H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQKAMAAMHRSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)Br)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-1-methyl-4-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([1,1'-biphenyl]-2-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2596427.png)
![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride](/img/structure/B2596429.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide](/img/structure/B2596431.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2596435.png)

![1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2596437.png)



![(2E,5E)-2,5-Bis[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2596444.png)
